(-)-trans-(S)-allethrin

Vector Control Mosquito Coil Bioefficacy Knockdown Time

(-)-trans-(S)-Allethrin, commonly referred to as S-Bioallethrin, is a specific stereoisomer within the synthetic Type I pyrethroid insecticide class. As a purified enantiomer of the allethrin family, it possesses the (S)-configuration at the allethrolone moiety and the (1R,trans)-configuration at the chrysanthemic acid component.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
Cat. No. B1209391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-trans-(S)-allethrin
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
InChIInChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m0/s1
InChIKeyZCVAOQKBXKSDMS-BHYGNILZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (-)-trans-(S)-Allethrin (S-Bioallethrin): Stereochemical Identity and Bioactive Properties


(-)-trans-(S)-Allethrin, commonly referred to as S-Bioallethrin, is a specific stereoisomer within the synthetic Type I pyrethroid insecticide class. As a purified enantiomer of the allethrin family, it possesses the (S)-configuration at the allethrolone moiety and the (1R,trans)-configuration at the chrysanthemic acid component [1]. This structural precision distinguishes it from the technical-grade mixture of eight stereoisomers (allethrin) and the partially refined 1:1 isomer mixture (bioallethrin) [2]. The compound is primarily valued for its rapid knockdown action against flying insects and is a key active ingredient in household and public health vector-control formulations [1].

Why Bulk Allethrin Mixtures Cannot Substitute for (-)-trans-(S)-Allethrin in Precision Applications


The biological activity of allethrin is profoundly stereochemistry-dependent; the eight possible isomers exhibit dramatically different insecticidal potencies [1]. Technical-grade allethrin is a variable mixture where inactive or antagonistic isomers can dilute or interfere with the most active form. Even bioallethrin, a commonly substituted refined mixture, still contains an isomeric component that reduces its efficacy relative to the pure S-bioallethrin. Therefore, specifying the pure isomer is essential to guarantee potency, minimize required application rates, and ensure reproducible results in both research and high-performance formulations.

Quantitative Differentiation Evidence for (-)-trans-(S)-Allethrin Against Closest Analogs


Superior Knockdown and Killing Potency Compared to Allethrin and Bioallethrin in Mosquito Coil Smoke

In a direct comparative study of smoldering mosquito coils, (-)-trans-(S)-allethrin (S-bioallethrin) demonstrates a clear potency advantage over its two closest commercial precursors. The approximate relative potencies for knockdown and killing of Culex pipiens fatigans and Aedes aegypti were established as 1:2:4 for allethrin, bioallethrin, and S-bioallethrin, respectively [1]. This means S-bioallethrin is four times as potent as technical-grade allethrin and twice as potent as the refined bioallethrin isomer mixture.

Vector Control Mosquito Coil Bioefficacy Knockdown Time

Drastically Higher Efficacy in Electric Mat Formulations Against a Key Filariasis Vector

Testing of commercial mat formulations reveals an even more pronounced advantage for esbiothrin (formulation containing (-)-trans-(S)-allethrin) in electric mosquito mats. The mat formulation containing esbiothrin was found to be 156 times more effective against Culex quinquefasciatus than a d-allethrin mat and 144 times more effective than a bioallethrin mat, based on knock-down time (KT50) comparisons [1]. The KT50 for esbiothrin against this species was 0.005 minutes, indicating immediate incapacitation.

Mat Vaporizer Efficacy Culex quinquefasciatus Control Formulation Performance

Quantitative Assessment of Acute Mammalian Oral Toxicity Relative to d-Allethrin

When comparing acute mammalian toxicity from primary toxicity data, (-)-trans-(S)-allethrin exhibits a discernible difference in acute oral toxicity compared to d-allethrin, a key industrial comparator. The acute oral LD50 for the target compound S-bioallethrin in rats is reported as 574.5 mg/kg for males and 412.9 mg/kg for females [1]. In contrast, the reported value for d-allethrin is an LD50 of 1320 mg/kg in rats [2]. This classifies S-bioallethrin as having a higher acute oral toxicity by a factor of approximately 2.3 to 3.2.

Mammalian Safety Assessment Acute Oral LD50 Regulatory Toxicology

Fundamental Stereochemistry-Activity Relationship Among Trans Isomers

The basis for the superiority of (-)-trans-(S)-allethrin is cemented by classic structural biology studies. Pioneering work on the four trans isomers of allethrin established that the (d)-trans-acid form, which constitutes the acid moiety of S-bioallethrin, when combined with the (l)-allethrolone, creates the most potent ester [1]. A change from the (l) to the (d) form of the acid component increased the toxicity of the ester by a factor of 5.8 in house fly spray tests [2]. This provides the mechanistic rationale for why the specific S-bioallethrin configuration is the most insecticidally active form.

Stereochemistry-Activity Relationship Isomer Potency Entomological Research

High-Value Application Scenarios for (-)-trans-(S)-Allethrin Guided by Quantitative Evidence


High-Performance Mosquito Coil Manufacturing for Dengue and Filariasis Vector Control

The 4-fold potency advantage of S-bioallethrin over technical allethrin in coil smoke [1] makes it the premium choice for manufacturing ultra-low active content coils. This allows formulators to meet stringent knockdown and mortality standards with reduced chemical input, which can lower both production costs per efficacy-unit and potential consumer sensory irritation.

Liquid Electric Vaporizer Mat Formulation for Immediate Mosquito Incapacitation

The extreme 156-fold efficacy gain of esbiothrin over d-allethrin in mat formulations against Cx. quinquefasciatus [2] directly supports its use in high-end vaporizer products. Procurement for this application is non-substitutable if the product claim is instant knockdown, a key marketing and performance metric in regions battling filariasis.

Analytical Reference Standard for Pyrethroid Isomer Resolution and Quality Control

The known, sharp distinction in stereochemical configuration and the demonstrated dependence of insecticidal activity on that configuration [3] justify the use of (-)-trans-(S)-allethrin as a certified reference material. It is critical for developing and validating chiral chromatographic methods to resolve the eight allethrin isomers and ensure batch-to-batch consistency in technical-grade and formulated products.

Toxicological and Mode-of-Action Research on Type I Pyrethroids

The precise isomer provides a distinct, highly active tool for neurotoxicological studies. While 2-3x more acutely toxic than d-allethrin [4], its unequivocal action on insect sodium channels without the confounding effects of inactive isomers makes it a superior probe for differentiating Type I pyrethroid syndromes from Type II effects in both insect and mammalian model systems.

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